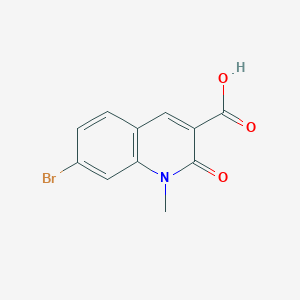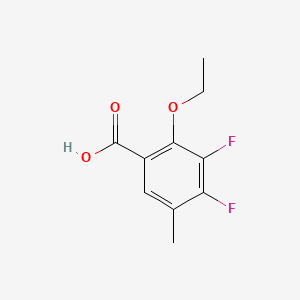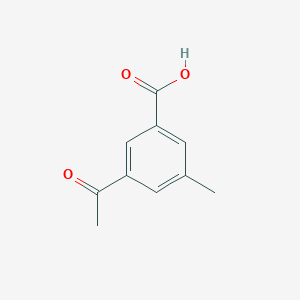
(2S)-2-methylaziridine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2-Methyl aziridine hydrochloride is a chiral aziridine derivative, characterized by a three-membered ring containing one nitrogen atom. Aziridines are known for their high strain energy, which makes them highly reactive and valuable intermediates in organic synthesis . The hydrochloride salt form enhances its stability and solubility in aqueous solutions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Methyl aziridine hydrochloride typically involves the aziridination of alkenes or the cyclization of amino alcohols. One common method is the reaction of 2-bromoethylamine hydrobromide with a base such as potassium hydroxide or silver oxide . Another approach involves the use of chiral catalysts to achieve enantioselective synthesis, ensuring the desired (S)-configuration .
Industrial Production Methods
Industrial production of aziridines often employs the Wenker synthesis, which involves the conversion of aminoethanol to its sulfate ester, followed by base-induced cyclization . This method is scalable and cost-effective, making it suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
(S)-2-Methyl aziridine hydrochloride undergoes various chemical reactions, including:
Nucleophilic Ring-Opening Reactions: The strained aziridine ring is highly susceptible to nucleophilic attack, leading to ring-opening reactions.
Substitution Reactions: The nitrogen atom can participate in substitution reactions, forming new C-N bonds.
Oxidation and Reduction: Aziridines can be oxidized to form azirine derivatives or reduced to yield amines.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles include amines, alcohols, and thiols.
Catalysts: Chiral metal catalysts and organocatalysts are often used to achieve enantioselective transformations.
Oxidizing Agents: Peroxides and other oxidizing agents are used for oxidation reactions.
Major Products
The major products formed from these reactions include amines, amino alcohols, and various heterocyclic compounds .
Aplicaciones Científicas De Investigación
(S)-2-Methyl aziridine hydrochloride has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of (S)-2-Methyl aziridine hydrochloride involves the nucleophilic attack on the strained aziridine ring, leading to ring-opening and subsequent formation of new bonds . The high strain energy of the three-membered ring provides a significant driving force for these reactions. Molecular targets include nucleophilic sites on enzymes and other biomolecules, which can lead to the formation of covalent adducts and modulation of biological activity .
Comparación Con Compuestos Similares
Similar Compounds
Ethyleneimine: A simpler aziridine with similar reactivity but lacking the chiral center.
Vinylaziridine: Contains an additional unsaturated C-C bond, offering different reactivity and applications.
Azetidine: A four-membered ring analog with different strain energy and reactivity.
Uniqueness
(S)-2-Methyl aziridine hydrochloride is unique due to its chiral center, which allows for enantioselective synthesis and applications in asymmetric synthesis . Its hydrochloride salt form also enhances its stability and solubility, making it more practical for various applications .
Propiedades
Fórmula molecular |
C3H8ClN |
|---|---|
Peso molecular |
93.55 g/mol |
Nombre IUPAC |
(2S)-2-methylaziridine;hydrochloride |
InChI |
InChI=1S/C3H7N.ClH/c1-3-2-4-3;/h3-4H,2H2,1H3;1H/t3-;/m0./s1 |
Clave InChI |
VVDSCHIAWCUGCQ-DFWYDOINSA-N |
SMILES isomérico |
C[C@H]1CN1.Cl |
SMILES canónico |
CC1CN1.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Benzofuro[3,2-g]quinoline](/img/structure/B14756676.png)


![Naphtho[1,2-g]quinoline](/img/structure/B14756686.png)
![5-[5-Amino-2-[(3-chloro-5-fluoropyridin-2-yl)methyl]-7-phenyl-[1,2,4]triazolo[1,5-c]pyrimidin-8-yl]piperidin-2-one](/img/structure/B14756693.png)







